4-(Trifluoromethyl)benzamidoxime

Description

The exact mass of the compound N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

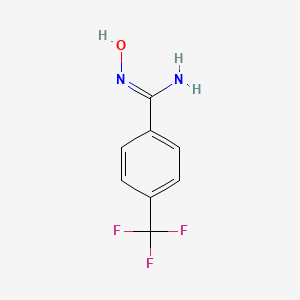

2D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLUSIBKAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-86-8 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22179-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime (CAS: 22179-86-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(Trifluoromethyl)benzamidoxime. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties and Data

This compound is a substituted aromatic compound with the chemical formula C₈H₇F₃N₂O.[1] Its structural and physicochemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 22179-86-8 | [1][2] |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Melting Point | 125-130 °C (literature) | [2] |

| Appearance | Tan or Cream-white crystalline solid | [3] |

| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [4] |

| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine, 4-Trifluoromethylbenzamide oxime | [1][5] |

| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [2] |

| SMILES | NC(=NO)C1=CC=C(C=C1)C(F)(F)F | [2] |

Spectroscopic Data Summary

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Expected signals for aromatic protons (in the range of 7-8 ppm), an NH₂ group, and an OH group. The trifluoromethyl group will influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Expected signals for the trifluoromethyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the amidoxime carbon. The CF₃ signal would be a quartet. |

| FT-IR | Characteristic peaks for N-H, O-H, C=N, and C-F stretching vibrations are expected. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z 204. Fragmentation would likely involve the loss of small neutral molecules like H₂O, NH₃, and fragments from the trifluoromethyl group. |

Synthesis and Experimental Protocols

This compound is most commonly synthesized from 4-(trifluoromethyl)benzonitrile. The general reaction involves the addition of hydroxylamine to the nitrile group.

General Synthesis Protocol

This protocol is adapted from established methods for the synthesis of benzamidoximes from benzonitriles.[6][7]

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate or another suitable base

-

Ethanol or a similar protic solvent

-

Water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add sodium carbonate portion-wise to the solution to neutralize the hydrochloride and generate free hydroxylamine.

-

To this solution, add 4-(trifluoromethyl)benzonitrile.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a crystalline solid.

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.

Synthetic Intermediate for Kinase and PD-L1 Inhibitors

The amidoxime functional group is a versatile handle for constructing heterocyclic systems, which are common scaffolds in drug molecules. Research has shown that derivatives of this compound are being explored as:

-

Kinase Inhibitors: Specifically, derivatives have been synthesized and evaluated as inhibitors of the BRAF V600E mutant kinase, which is a driver in some cancers.[8]

-

PD-1/PD-L1 Inhibitors: Benzamidoxime-containing compounds have been identified as ligands for PD-L1, a key immune checkpoint protein.[9][10][11] Inhibition of the PD-1/PD-L1 interaction can restore anti-tumor immunity.

The following workflow illustrates the role of this compound as a synthetic intermediate.

Inhibition of the Hedgehog Signaling Pathway

While not directly an inhibitor itself, derivatives of this compound have been designed to target the Hedgehog (Hh) signaling pathway.[12] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The diagram below outlines a simplified representation of the Hedgehog signaling pathway and the general point of intervention for inhibitors.

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its value lies primarily in its role as a versatile synthetic intermediate for the creation of novel therapeutic agents, particularly in the area of oncology. Further research into its properties and the biological activities of its derivatives is warranted and holds promise for the development of new treatments for a range of diseases.

References

- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 2. ekwan.github.io [ekwan.github.io]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzamidoxime is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group and an amidoxime moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for this compound. Furthermore, it explores its critical role as a synthetic intermediate in the development of targeted therapies, with a particular focus on the synthesis of Hedgehog signaling pathway inhibitors.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, is characterized by a benzene ring substituted with a trifluoromethyl group at the para position and an amidoxime functional group.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 22179-86-8 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 125-130 °C | [3] |

| SMILES String | NC(=NO)c1ccc(cc1)C(F)(F)F | [3] |

| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. The following protocol is a representative procedure based on established methods for the synthesis of benzamidoximes.[4]

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add 4-(trifluoromethyl)benzonitrile (1 equivalent) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution is cooled in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the purified this compound under vacuum to yield a crystalline solid.

Logical Workflow for Synthesis:

Applications in Drug Discovery: A Precursor to Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its amidoxime group is particularly useful for constructing oxadiazole rings, a common scaffold in medicinal chemistry.

Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the development and progression of several types of cancer.[6] Consequently, inhibitors of the Hh pathway are of significant interest as potential anticancer agents.

Derivatives of this compound have been utilized in the synthesis of potent Hedgehog signaling pathway inhibitors. For example, it can be a starting material for the creation of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group, which have shown promising inhibitory activity against the Hh pathway.[7]

The general mechanism of the Hedgehog signaling pathway and the point of inhibition are illustrated below. In a simplified view, the binding of the Hedgehog ligand (Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression.[5] Small molecule inhibitors can target SMO, preventing the downstream activation of the pathway.

References

- 1. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 6. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(Trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this important chemical transformation.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The amidoxime functional group is a versatile synthon for the construction of various heterocyclic systems, particularly 1,2,4-oxadiazoles. This guide focuses on the prevalent and efficient method for its synthesis: the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine.

Reaction Scheme

The synthesis of this compound from 4-(trifluoromethyl)benzonitrile is typically achieved through the nucleophilic addition of hydroxylamine to the nitrile functionality. The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[1]

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Deionized water

-

Methanol (for crystallization)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzonitrile (0.2 mol) in ethanol (20 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.4 mol) in deionized water (40 mL).

-

Add the hydroxylamine hydrochloride solution to the solution of 4-(trifluoromethyl)benzonitrile.

-

Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in deionized water (120 mL) to the reaction mixture with continuous stirring.

-

Heat the reaction mixture to 85 °C (358 K) and maintain this temperature for 5 hours with constant stirring.[1]

-

After 5 hours, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to partially remove the water and ethanol.

-

A solid precipitate will form. Filter the suspension to collect the crude product.

-

Wash the collected solid with cold deionized water to remove any remaining inorganic salts.

-

Dry the solid product under vacuum.

-

For further purification, the crude product can be recrystallized from methanol to obtain block-shaped crystals.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-(Trifluoromethyl)benzonitrile | 1.0 equivalent | [1] |

| Hydroxylamine hydrochloride | 2.0 equivalents | [1] |

| Anhydrous sodium carbonate | 2.0 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | [1] |

| Temperature | 85 °C (358 K) | [1] |

| Reaction Time | 5 hours | [1] |

| Product Characteristics | ||

| Product Name | This compound | |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol | |

| Melting Point | 125-130 °C | |

| Appearance | White solid / Block-shaped crystals | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The core of this process is a chemical reaction, not a biological signaling pathway. The logical relationship is a straightforward synthetic transformation. The diagram below illustrates the logical progression from starting materials to the final product.

Caption: Logical flow of the synthesis process.

Conclusion

The synthesis of this compound from 4-(trifluoromethyl)benzonitrile via reaction with hydroxylamine is a robust and well-established method. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can reliably produce this key intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Spectroscopic and Synthetic Profile of 4-(Trifluoromethyl)benzamidoxime: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for 4-(Trifluoromethyl)benzamidoxime, a key intermediate in medicinal chemistry. This guide presents quantitative data in structured tables, details a reliable experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Spectroscopic Data

Table 1: NMR Spectroscopic Data of this compound

| ¹H NMR (Proton) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.50 - 7.80 | m | 4H | Ar-H |

| Amine Protons | 5.80 (broad s) | s | 2H | -NH₂ |

| Hydroxyl Proton | 9.70 (broad s) | s | 1H | -OH |

| ¹³C NMR (Carbon) | Chemical Shift (δ ppm) | Assignment | ||

| C=N | ~151 | Amidoxime Carbon | ||

| Aromatic C-CF₃ | ~133 (q) | Quaternary Carbon | ||

| Aromatic CH | 125-129 | Aromatic Carbons | ||

| CF₃ | ~124 (q) | Trifluoromethyl Carbon |

Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent and concentration. The data presented is a representative expectation.

Table 2: IR and MS Spectroscopic Data of this compound

| Spectroscopic Technique | Parameter | Value |

| Infrared (IR) Spectroscopy | N-H stretch | 3400-3500 cm⁻¹ |

| O-H stretch | 3100-3300 cm⁻¹ (broad) | |

| C=N stretch | ~1650 cm⁻¹ | |

| C-F stretch | 1100-1300 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 204.05 |

Note: IR peaks are characteristic absorption bands. The mass spectrometry data corresponds to the molecular weight of the compound (C₈H₇F₃N₂O).[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be reliably achieved through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. The following protocol is adapted from established general procedures for the synthesis of benzamidoximes.

Reaction Scheme:

Figure 1: Synthetic workflow for this compound.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (0.75 equivalents) in a mixture of water and ethanol (1:1 v/v).

-

To this solution, add 4-(trifluoromethyl)benzonitrile (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution is extracted three times with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a white crystalline solid.

Characterization of the Product:

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Tables 1 and 2. The melting point of the purified product is expected to be in the range of 125-130 °C.[2]

This technical guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound, serving as a valuable resource for its application in research and development.

References

Chemical and physical properties of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as 4-(trifluoromethyl)benzamidoxime, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics. While direct experimental data on its biological activity is limited, this guide also touches upon the known activities of structurally related compounds to provide context for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using logical diagrams.

Chemical and Physical Properties

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is a white crystalline solid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and a hydroxycarboximidamide functional group.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [1] |

| Synonyms | This compound, (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide | [1][2] |

| CAS Number | 22179-86-8 | [3] |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)C(F)(F)F | [1] |

| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 125-130 °C | |

| Solubility | Soluble in methanol. | [2] |

| Physical State | Solid (Block-shaped crystals) | [2] |

Experimental Protocols

Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide[2]

This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)benzonitrile and hydroxylamine hydrochloride.

Materials:

-

4-(trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Deionized water

-

Methanol (for crystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of ethanol.

-

In a separate beaker, prepare a solution of 0.4 mol of hydroxylamine hydrochloride in 40 mL of water.

-

Add the hydroxylamine hydrochloride solution to the solution of 4-(trifluoromethyl)benzonitrile.

-

Slowly add a solution of 0.4 mol of anhydrous sodium carbonate in 120 mL of water to the reaction mixture.

-

Stir the mixture at 358 K (85 °C) for 5 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to reduce the volume of water.

-

Filter the resulting suspension to collect the solid product.

-

Wash the solid with cold water.

-

Dry the product under vacuum.

-

For further purification, recrystallize the crude product from methanol to obtain block-shaped crystals suitable for X-ray diffraction.

Experimental Workflow:

Caption: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring, the trifluoromethyl group, and the carboximidamide group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, and the carbon of the C=NOH group will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=N stretch: A medium to strong absorption band around 1640-1690 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Crystallographic Data

A single-crystal X-ray diffraction study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide has provided detailed structural information.[2]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [5] |

| a (Å) | 9.8706 (8) | [5] |

| b (Å) | 11.2540 (12) | [5] |

| c (Å) | 8.4033 (7) | [5] |

| β (°) ** | 104.61 (2) | [5] |

| Volume (ų) | 903.29 (16) | [5] |

| Z | 4 | [5] |

| Calculated Density (Mg m⁻³) ** | 1.501 | [5] |

The study reveals that in the solid state, the molecule adopts a Z configuration with respect to the C=N bond.[2] The hydroxyimidamide unit is nearly planar. The crystal structure is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which form centrosymmetric dimers and zigzag chains.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data on the biological activity, mechanism of action, and associated signaling pathways for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. However, the benzamidoxime scaffold is present in various biologically active molecules. For context, related compounds have shown activities such as:

-

Enzyme Inhibition: Some trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase.[6][7]

-

Antiproliferative Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors with antiproliferative effects on cancer cell lines.[8]

It is important to note that these activities are for structurally related compounds and may not be directly applicable to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Further research is required to elucidate the specific biological profile of the title compound.

Logical Relationship of Potential Biological Investigation:

Caption: A logical workflow for investigating the biological activity.

Conclusion

This technical guide has consolidated the available chemical and physical data for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. A reliable synthesis protocol and detailed crystallographic information provide a solid foundation for researchers. While the biological activity of this specific molecule remains to be thoroughly investigated, the structural motifs present suggest potential for exploration in various therapeutic areas, particularly in enzyme inhibition and antiproliferative studies. The information presented herein serves as a valuable resource to guide future research and development efforts involving this compound.

References

- 1. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | C8H7F3N2O | CID 5375730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis [mdpi.com]

- 7. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethyl-Containing Benzamidoximes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target-binding affinity. Within this context, trifluoromethyl-containing benzamidoximes have emerged as a versatile class of compounds with significant, albeit not yet fully exploited, potential in both agrochemical and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with these compounds. It further details their known biological applications, supported by available quantitative data and experimental protocols, to serve as a foundational resource for researchers in the field.

Introduction: The Significance of the Trifluoromethyl Group and the Amidoxime Moiety

The trifluoromethyl group is a bioisostere of the methyl group, but with a significantly higher electronegativity (Hammett constant σₚ = 0.54), which alters the electronic properties of aromatic systems.[1] Its introduction into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.[2] The first report on the relationship between the trifluoromethyl group and biological activity dates back to 1958, and since then, numerous FDA-approved drugs have incorporated this moiety.[3]

The benzamidoxime functional group, N'-hydroxybenzenecarboximidamide, is a versatile structural motif in medicinal chemistry. It is recognized as a bioisosteric replacement for carboxylic acids and serves as a key pharmacophore in its own right.[4][5] Crucially, amidoximes are extensively utilized as prodrugs for amidines.[6][7][8] Amidines are often potent enzyme inhibitors, particularly of proteases, but their strong basicity leads to protonation at physiological pH, resulting in poor oral bioavailability. The less basic amidoxime can be absorbed more readily and is subsequently reduced in vivo to the active amidine.[6]

The combination of these two functionalities—the trifluoromethyl group and the benzamidoxime moiety—creates a class of compounds with significant potential for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Discovery and History

The precise first synthesis of a trifluoromethyl-containing benzamidoxime is not prominently documented in readily available literature, suggesting its emergence from the broader development of organofluorine chemistry. The foundational chemistry for their synthesis, however, is well-established. The reaction of nitriles with hydroxylamine to form amidoximes is a classic transformation in organic chemistry, extensively documented in comprehensive resources like the Houben-Weyl Methoden der Organischen Chemie.[9][10]

A key milestone in the documented history of this compound class is its appearance in the patent literature for agrochemical applications. A 1996 patent application (WO 96/19442) describes the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime as a crucial intermediate in the preparation of fungicides.[9] This indicates that by the mid-1990s, trifluoromethyl-containing benzamidoximes were being actively synthesized and utilized, particularly in the crop protection industry. Subsequent patents, such as US6211232B1, further solidified the utility of this compound as a fungicide intermediate and provided detailed synthetic protocols.[9][11]

While the early focus was on agrochemicals, the recognition of amidoximes as effective prodrugs has drawn attention to their potential in pharmaceuticals. Commercially available building blocks such as 4-(trifluoromethyl)benzamidoxime [10][12], 3-(trifluoromethyl)benzamidoxime [13], and 4-(trifluoromethoxy)benzamidoxime [14] are now readily accessible for use in drug discovery programs, often as starting materials for the synthesis of more complex molecules.

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of trifluoromethyl-containing benzamidoximes is the reaction of a corresponding trifluoromethyl-substituted benzonitrile with hydroxylamine.

General Synthetic Workflow

The overall process can be depicted as a two-step logical flow starting from a trifluoromethyl-substituted benzoic acid, which is a common starting material.

Caption: General workflow for the synthesis of trifluoromethyl-containing benzamidoximes.

Detailed Experimental Protocol: Synthesis of 2,3-Difluoro-6-trifluoromethylbenzamidoxime[11]

This protocol is adapted from the procedure described in patent US6211232B1.

Materials:

-

2,3-Difluoro-6-trifluoromethylbenzonitrile (I″)

-

50% Hydroxylamine aqueous solution

-

Methanol

-

Water

-

Methyl-t-butylether (MTBE)

-

7% Hydrochloric acid

-

28% Sodium hydroxide aqueous solution

Procedure:

-

A mixed solvent of 1.5 L of methanol-water (volume ratio 1:2) is placed in a suitable reaction vessel.

-

99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution is dissolved in the solvent mixture.

-

103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″) is added to the mixed solvent.

-

The reaction mixture is heated to and maintained at 60°C for 7 hours with stirring.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The methanol-water solvent is removed under reduced pressure at approximately 45°C.

-

The residue is extracted with 1.2 L of methyl-t-butylether (MTBE).

-

The organic layer is washed with 120 mL of water.

-

The product is extracted from the organic layer into the aqueous phase by washing with 300 mL of 7% hydrochloric acid, followed by two additional extractions with 150 mL of 7% hydrochloric acid.

-

The acidic aqueous layers are combined and cooled to below 15°C.

-

The solution is neutralized with 170 g of 28% sodium hydroxide aqueous solution.

-

The product is re-extracted into an organic phase with two portions of 300 mL of MTBE.

-

The combined organic layers are washed with 120 mL of water and then concentrated under reduced pressure to yield the target 2,3-difluoro-6-trifluoromethylbenzamidoxime.

Biological Activity and Applications

The applications of trifluoromethyl-containing benzamidoximes span from agrochemicals to potential pharmaceuticals, primarily leveraging their role as stable intermediates or as prodrugs.

Agrochemicals

As previously noted, the most concrete early application of this class of compounds is in the synthesis of fungicides.[3][9][11] The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance potency and stability.[1][15] While specific quantitative data on the fungicidal activity of the final products derived from 2,3-difluoro-6-trifluoromethylbenzamidoxime is proprietary and detailed within patent literature, the consistent use of this intermediate underscores its importance in the field.

Pharmaceutical Applications and the Prodrug Concept

The primary interest in trifluoromethyl-containing benzamidoximes in drug discovery lies in their potential as prodrugs for potent trifluoromethyl-containing benzamidines.[6][8] Amidines are known to inhibit a variety of enzymes, particularly serine proteases such as thrombin and Factor Xa, which are critical targets in anticoagulant therapy.[7][16]

The prodrug strategy involves the in vivo reduction of the N-hydroxy group of the amidoxime to the corresponding amidine. This bioconversion circumvents the poor oral bioavailability of the highly basic amidine group.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Difluoro-6-trifluoromethylbenzamide | CymitQuimica [cymitquimica.com]

- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 12. 4-(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 4-(Trifluoromethyl)benzamidoxime: A Review of Available Data

For immediate release:

This technical guide addresses the solubility of 4-(Trifluoromethyl)benzamidoxime, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. This guide summarizes the currently accessible physicochemical properties of this compound and outlines general experimental protocols for solubility determination, providing a framework for researchers to conduct their own analyses.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 22179-86-8 | |

| Melting Point | 125-130 °C | |

| Appearance | White to off-white crystalline powder | |

| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Solubility Data

A thorough search of available scientific literature and chemical supplier databases did not yield specific quantitative data on the solubility of this compound in common organic or aqueous solvents. This lack of data highlights a significant gap in the chemical characterization of this compound.

Recommended Experimental Protocol for Solubility Determination

For researchers requiring solubility data, the following established methodologies are recommended for determining the solubility of this compound.

Materials and Methods

-

This compound (high purity)

-

A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility. The general workflow is depicted in the diagram below.

References

Potential Biological Activities of the 4-(Trifluoromethyl)benzamidoxime Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidoxime is a fluorinated aromatic amidoxime that, while not extensively studied for its own direct biological effects, serves as a crucial structural motif and synthetic intermediate in the development of novel therapeutic agents. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This technical guide summarizes the known applications of this compound, details the biological activities of its derivatives, and explores the potential therapeutic applications of this chemical core based on the pharmacological profiles of structurally related compounds.

Known Applications and Inferred Potential

Direct pharmacological data for this compound is not abundant in public literature. Its primary documented roles are as a precursor in chemical synthesis and as a reagent in biochemical assays.

Key Synthetic Intermediate for Anticancer Agents

This compound is a key starting material for the synthesis of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. Notably, it is used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which has been identified as a potent inducer of apoptosis in cancer cells.

Reagent in Biochemical Quantification

A structurally similar compound, 4-(Trifluoromethoxy)benzamidoxime, is utilized in a fluorescence derivatization reaction for the selective quantification of urinary cytosine. This highlights the utility of the benzamidoxime functional group in developing sensitive analytical methods.

Quantitative Data Summary of Derivatives and Related Compounds

The following table summarizes the biological activities of compounds derived from or structurally related to this compound, suggesting potential therapeutic avenues for novel compounds incorporating this core structure.

| Compound Class/Derivative | Target/Activity | Cell Line(s) | IC50/EC50 | Reference |

| 1,2,4-Oxadiazole Derivative | Apoptosis Induction | Various Cancer Cells | Not specified | N/A |

| Trifluoromethyl-containing Benzamides | Hedgehog Signaling Pathway Inhibition | NIH 3T3 | 1.44 nM (for compound 13d) | [1] |

| Trifluoromethyl-containing Pyrimidinylamino Benzamides | EGFR Inhibition (Anti-inflammatory) | Peritoneal Macrophages | Low micromolar | [2] |

| Trifluoromethyl-containing Benzamides | Bruton's Tyrosine Kinase (Btk) Inhibition | Not specified | < 10 µM (for patented compounds) | [3] |

| Trifluoromethyl-containing Benzamides | Cholesteryl Ester Transfer Protein (CETP) Inhibition | In vitro assay | 0.75 µM - 4.1 µM (for fluorinated benzamides) | [4] |

Experimental Protocols

Synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole

This protocol outlines a general method for the synthesis of 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid, which can be adapted for the specific synthesis of the aforementioned anticancer agent.

Materials:

-

This compound

-

3-chlorothiophene-2-carbonyl chloride (or the corresponding carboxylic acid)

-

A suitable coupling agent (e.g., EDC/HOBt if starting from the carboxylic acid)

-

An organic base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

Dissolve this compound (1 equivalent) and 3-chlorothiophene-2-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-acyl amidoxime intermediate.

-

Dissolve the intermediate in a high-boiling point solvent such as xylene or toluene.

-

Heat the solution to reflux (typically 120-140 °C) for 4-8 hours to induce cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (e.g., the synthesized 1,2,4-oxadiazole derivative) and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caspase-3/7 Activation Assay

This luminescent or colorimetric assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[6][7]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates (for luminescence)

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the treatment period, equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations of Pathways and Processes

Synthetic Pathway to an Anticancer 1,2,4-Oxadiazole

Caption: Synthesis of a 1,2,4-oxadiazole with anticancer activity.

Simplified Hedgehog Signaling Pathway and Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.

Simplified EGFR Signaling and Anti-inflammatory Action

Caption: EGFR inhibition as a mechanism for anti-inflammatory effects.

Conclusion and Future Directions

While this compound has not been extensively profiled as a standalone therapeutic agent, its core structure is of significant interest in medicinal chemistry. Its utility as a synthetic precursor for potent anticancer agents is established. Furthermore, the recurring appearance of the trifluoromethylbenzamide scaffold in inhibitors of key signaling pathways such as Hedgehog, EGFR, and BTK suggests that novel derivatives of this compound could be promising candidates for development in oncology and inflammatory diseases. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to fully elucidate the therapeutic potential of this chemical core.

References

- 1. research.nu.edu.kz [research.nu.edu.kz]

- 2. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a paramount strategy for optimizing the pharmacological profile of therapeutic candidates.[1] This powerful electron-withdrawing moiety imparts a unique constellation of properties to a parent molecule, profoundly influencing its metabolic stability, lipophilicity, binding affinity, and overall biological activity.[2][3] Its strategic placement within a molecular scaffold can transform a promising lead compound into a viable drug candidate by enhancing its pharmacokinetic and pharmacodynamic characteristics. This technical guide provides a comprehensive overview of the trifluoromethyl group in medicinal chemistry, detailing its fundamental properties, impact on drug design, and practical applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group is characterized by its high electronegativity, which is intermediate between that of fluorine and chlorine, and its significant steric bulk, which is comparable to an ethyl group and larger than a methyl group.[4][5] These intrinsic properties give rise to a number of effects that are highly advantageous in drug design.

Key Physicochemical Parameters

| Property | Value/Description | Impact in Medicinal Chemistry |

| Hansch Lipophilicity Parameter (π) | +0.88[3] | Increases lipophilicity, which can enhance membrane permeability and absorption.[6] |

| van der Waals Radius | ~2.7 Å | Provides steric bulk that can influence binding to target proteins and protect against metabolic degradation. |

| Electronegativity (Pauling Scale of Fluorine) | 3.98 | The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the molecule.[4] |

| C-F Bond Dissociation Energy | ~485 kJ/mol[3] | The exceptional strength of the carbon-fluorine bond confers high metabolic stability.[6] |

Impact of the Trifluoromethyl Group on Drug Properties

The introduction of a trifluoromethyl group can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[7] The high strength of the C-F bond makes the trifluoromethyl group resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[7] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]

Table: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group. | Resistant to oxidation at the trifluoromethyl group. | The high bond energy of the C-F bond prevents enzymatic cleavage.[6] |

| Number of Metabolites | Generally higher. | Significantly reduced. | Blocking a primary metabolic site limits the formation of various metabolites.[8] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value. |

Modulation of Lipophilicity and pKa

The trifluoromethyl group's contribution to lipophilicity is a nuanced aspect of its utility. While it generally increases lipophilicity, the effect is dependent on its position within the molecule.[9] For instance, trifluorination at the alpha-position to a hydroxyl group significantly enhances lipophilicity, whereas at more distant positions, the effect can be negligible or even lead to increased hydrophilicity.[9]

The strong electron-withdrawing nature of the CF3 group also influences the acidity or basicity (pKa) of nearby functional groups. For example, the introduction of a trifluoromethyl group to an aniline ring significantly decreases the pKa of the anilinium ion, making it more acidic.[10] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.

Case Studies: Trifluoromethylated Drugs

The transformative impact of the trifluoromethyl group is evident in numerous FDA-approved drugs. Here, we examine two prominent examples: Celecoxib and Fluoxetine.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] The trifluoromethyl group in Celecoxib is crucial for its high potency and selectivity for COX-2 over COX-1.[11]

Table: Comparative Activity of Celecoxib and its Non-Trifluoromethylated Analog

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-58125 (non-CF3 analog) | >100 | 0.23 | >435 |

Note: While a direct non-CF3 analog with a methyl group is not widely reported with comparable data, SC-58125, which has a methylsulfone group instead of the sulfonamide and lacks the CF3 group, demonstrates the importance of the overall substitution pattern for potency and selectivity. A trifluoromethyl analogue of celecoxib (TFM-C) with a CF3 group on the p-tolyl ring instead of a methyl group showed 205-fold lower COX-2 inhibitory activity, highlighting the specific placement of the CF3 group is critical for its effect.[12]

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac) is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[13] The trifluoromethyl group on the phenoxy ring of fluoxetine is a key contributor to its efficacy and pharmacokinetic profile.[6] The presence of the CF3 group enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[6]

While a direct non-trifluoromethylated analog of fluoxetine is not a marketed drug, comparison with other antidepressants that lack this group, such as the tricyclic antidepressant desipramine, highlights differences in their pharmacological profiles. Fluoxetine exhibits a longer elimination half-life (1 to 4 days for the parent drug and 7 to 15 days for its active metabolite, norfluoxetine) compared to many other antidepressants.[14][15]

Experimental Protocols

Synthesis of Celecoxib

A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[16]

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization to yield Celecoxib.[16]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[17]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

The COX enzymes are pre-incubated with various concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of PGE2 produced is quantified using an EIA kit.

-

The IC50 value is calculated from the dose-response curve.[17]

Synthesis of (R)-Fluoxetine

An enantioselective synthesis of (R)-Fluoxetine can be achieved in several steps starting from benzaldehyde.[18]

Key Steps:

-

Asymmetric allylation of benzaldehyde to form a chiral homoallylic alcohol.

-

Oxidative cleavage of the double bond followed by reduction to a diol.

-

Introduction of the amino group via mesylation and reaction with methylamine.

-

Nucleophilic aromatic substitution with 4-chlorobenzotrifluoride to yield (R)-Fluoxetine.[18]

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).[19]

Materials:

-

Cells expressing human SERT (e.g., JAR cells)

-

[3H]5-HT (radiolabeled serotonin)

-

Test compound (e.g., Fluoxetine)

-

Assay buffer

Procedure:

-

Cells are plated in a microplate and incubated.

-

The cells are washed and pre-incubated with various concentrations of the test compound.

-

[3H]5-HT is added to initiate uptake.

-

After a defined incubation period, the uptake is terminated by washing the cells with a cold buffer.

-

The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

The IC50 value is determined from the dose-response curve.[19]

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms.[20][21]

Materials:

-

Human liver microsomes

-

CYP isoform-specific substrates

-

Test compound

-

LC-MS/MS system

Procedure:

-

The isoform-specific substrate is incubated with human liver microsomes and a range of concentrations of the test compound.

-

The reaction is terminated, and the formation of the specific metabolite is monitored by LC-MS/MS.

-

The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value.[21]

Visualizations

Caption: A generalized experimental workflow in drug discovery.

Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties provide a powerful means to enhance the metabolic stability, modulate lipophilicity and pKa, and improve the overall pharmacological profile of drug candidates. The successful application of this group in numerous marketed drugs, such as Celecoxib and Fluoxetine, underscores its profound impact on modern drug design. A thorough understanding of the principles governing the effects of trifluoromethylation, coupled with robust synthetic and analytical methodologies, will continue to drive the development of safer and more effective medicines.

References

- 1. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caep.ca [caep.ca]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. journaleras.com [journaleras.com]

- 11. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]

- 13. revvity.com [revvity.com]

- 14. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN102311355B - Preparation method of rofecoxib - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation method of rofecoxib (2012) | Zhenya Dai | 5 Citations [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. Rofecoxib synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime: Core Characterization for Researchers

For Immediate Release

This whitepaper provides a detailed technical overview of 4-(Trifluoromethyl)benzamidoxime, a key chemical intermediate with significant potential in drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document outlines the fundamental chemical and physical properties, spectral analyses, a standard synthesis protocol, and its putative role in relevant biological pathways.

Core Chemical and Physical Properties

This compound, also known as N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, is a white to off-white crystalline solid.[1] Its core characteristics are summarized in the table below, providing a foundational dataset for its use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | [2][3] |

| Molecular Weight | 204.15 g/mol | [2][3][4] |

| CAS Number | 22179-86-8 | [4] |

| Melting Point | 125-130 °C | [4][5] |

| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [6] |

| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine, 4-Trifluoromethylbenzamide oxime | [3][6] |

| Appearance | Tan or Cream-white crystalline solid | [1] |

Synthesis Protocol

A widely accepted method for the synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. This protocol is adapted from established procedures for the synthesis of benzamidoximes.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium carbonate portion-wise to neutralize the hydrochloride and generate free hydroxylamine.

-

Reaction Initiation: To the freshly prepared hydroxylamine solution, add 4-(trifluoromethyl)benzonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux or maintain at a constant temperature (e.g., 60°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Spectral Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons will likely appear as a set of doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution pattern. The amine and hydroxyl protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the amidoxime carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show signals in the aromatic region (typically 120-140 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The amidoxime carbon (C=N) is expected to resonate further downfield.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretching vibrations (amine) |

| 3200-3400 | O-H stretching vibration (oxime) |

| ~1650 | C=N stretching vibration (imidoyl) |

| 1100-1400 | C-F stretching vibrations (trifluoromethyl) |

| Aromatic C-H and C=C | Multiple bands in the fingerprint and aromatic regions |

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 204.15 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, or cleavage of the trifluoromethyl group.

Solubility Profile

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Likely soluble |

| Hexanes | Insoluble |

Biological Relevance and Potential Signaling Pathway Involvement

Benzamide and trifluoromethyl-containing aromatic compounds are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Notably, several benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway .[4][7][8][9][10][11] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers.

Given the structural similarities of this compound to known Hh pathway inhibitors, it is plausible that this compound could also modulate this signaling cascade, likely by targeting the Smoothened (SMO) receptor.

Putative Inhibition of the Hedgehog Signaling Pathway

Caption: Putative mechanism of this compound in the Hedgehog signaling pathway.

In the canonical "off" state of the Hh pathway, the Patched-1 (PTCH1) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Sonic hedgehog (Shh) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. It is hypothesized that this compound may act as an antagonist to the SMO receptor, thereby preventing the downstream activation of GLI proteins and inhibiting the pro-tumorigenic effects of an overactive Hh pathway.

Conclusion

This compound is a versatile building block with well-defined chemical and physical properties. This guide provides essential data and protocols to facilitate its use in a research setting. The potential for this compound and its derivatives to modulate key biological pathways, such as the Hedgehog signaling pathway, underscores its importance for further investigation in the field of drug discovery, particularly in oncology. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound 97 22179-86-8 [sigmaaldrich.com]

- 5. This compound 97 22179-86-8 [sigmaaldrich.com]

- 6. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 10. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: Synthesis of 1,2,4-Oxadiazoles Using 4-(Trifluoromethyl)benzamidoxime

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1] These compounds are recognized as bioisosteres of amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] Consequently, they are integral components of numerous therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[3] The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivatives, followed by a cyclodehydration step.[4][5]